molecular formula C11H12ClN3O B13093894 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole

4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole

Cat. No.: B13093894
M. Wt: 237.68 g/mol
InChI Key: QTMJOGJBCTZOPB-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of a chloro group, a piperazine ring, and an isoxazole ring. Benzisoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory methods, ensuring that the reaction parameters are carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets The piperazine ring can interact with various receptors in the body, influencing biological pathwaysThe isoxazole ring can also interact with enzymes and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisoxazole derivatives such as:

  • 3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole
  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 1,2,3-Triazole-piperazin-benzo[b][1,4]thiazine

Uniqueness

4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the piperazine and isoxazole rings contribute to its biological activity .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-3-piperazin-1-yl-1,2-benzoxazole

InChI

InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)11(14-16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2

InChI Key

QTMJOGJBCTZOPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NOC3=C2C(=CC=C3)Cl

Origin of Product

United States

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